molecular formula C17H22N2O3S B7090232 N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide

N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide

Cat. No.: B7090232
M. Wt: 334.4 g/mol
InChI Key: IGNYYDVUPCYXSD-UHFFFAOYSA-N
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Description

N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide is a complex organic compound characterized by its unique structural features, including a cyclobutyl ring, a cyanophenyl group, and an ethanesulfonamide moiety

Properties

IUPAC Name

N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c18-12-14-2-4-16(5-3-14)17(8-1-9-17)19-23(20,21)11-7-15-6-10-22-13-15/h2-5,15,19H,1,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNYYDVUPCYXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C#N)NS(=O)(=O)CCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the cyanophenyl group through a substitution reaction. The final step involves the addition of the ethanesulfonamide moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-cyanophenyl)cyclobutyl]-2-(oxolan-3-yl)ethanesulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

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